Product packaging for 1-Hexylcyclohexanecarboxylic acid(Cat. No.:CAS No. 92155-16-3)

1-Hexylcyclohexanecarboxylic acid

Cat. No.: B14361825
CAS No.: 92155-16-3
M. Wt: 212.33 g/mol
InChI Key: BMEVZVXFJBPTKE-UHFFFAOYSA-N
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Description

Contextualizing Cyclohexanecarboxylic Acids within Organic Chemistry

Cyclohexanecarboxylic acid, the parent compound with the formula C₆H₁₁CO₂H, is a colorless oil at room temperature that serves as a fundamental building block in organic synthesis. wiley.com It is structurally related to benzoic acid, from which it can be prepared via hydrogenation. wikipedia.org This relationship highlights a key aspect of its chemistry: the transition from a planar, aromatic system to a three-dimensional, saturated ring system. This structural change influences the compound's physical properties, such as its melting point and solubility, and the reactivity of the carboxyl group.

The chemistry of cyclohexanecarboxylic acids is typical of carboxylic acids, involving reactions such as esterification, amide formation, and conversion to the corresponding acid chloride, cyclohexanecarbonyl chloride. wikipedia.org The cyclohexane (B81311) ring itself can exist in various conformations, most notably the chair and boat forms, which can influence the steric accessibility and reactivity of the functional group. The presence of substituents on the ring, such as alkyl chains, further diversifies the chemical and physical properties of these derivatives, leading to a wide array of applications.

Significance of 1-Hexylcyclohexanecarboxylic Acid as a Model Compound

While direct research on this compound is not extensively documented in publicly available literature, its structure makes it an important model compound for studying the influence of specific molecular features on physicochemical properties. The compound consists of a polar carboxylic acid head group and a nonpolar tail composed of a cyclohexane ring and a hexyl chain. This amphiphilic nature is central to its utility as a model in several research areas.

The key features of this compound that make it a significant model compound are:

Amphiphilicity : The combination of a hydrophilic carboxylic acid and a hydrophobic alkyl-cycloalkyl tail allows it to be used in studies of self-assembly, interfacial phenomena, and surfactant properties.

Alkyl Chain Length : The hexyl group provides a specific chain length that can be systematically varied in homologous series to study the effect of hydrophobicity on properties like micelle formation, surface tension reduction, and corrosion inhibition. researchgate.netmdpi.com

Cyclic Core : The cyclohexane ring introduces conformational rigidity and a larger cross-sectional area compared to a simple linear alkyl chain, which is a critical variable in the study of liquid crystals and the packing of molecules in condensed phases.

By studying compounds like this compound, researchers can gain fundamental insights into how molecular architecture dictates macroscopic behavior.

Overview of Key Research Domains Pertaining to this compound

Given its molecular structure, this compound and its isomers are relevant to several key research domains, primarily leveraging their amphiphilic and liquid crystalline properties.

Surfactant Science : Alkyl carboxylic acids are a known class of surfactants. nih.gov The balance between the hydrophilic head and the hydrophobic tail in this compound suggests its potential application in areas requiring surface activity, such as in the formulation of detergents, emulsifiers, and foaming agents. Research into related compounds shows that increasing the alkyl chain length generally enhances the packing of surfactant molecules at interfaces. researchgate.net

Liquid Crystals : Benzoic acid derivatives with alkyl chains are well-known to form liquid crystals, and their hydrogenated counterparts, cyclohexanecarboxylic acids, are also explored for these properties. researchgate.net The rigid cyclohexane core combined with a flexible alkyl tail is a common motif in liquid crystal design. The study of such compounds contributes to the development of new materials for display technologies and smart materials that respond to stimuli like temperature and pH. researchgate.netnih.gov

Corrosion Inhibition : Surfactant molecules can adsorb onto metal surfaces to form a protective layer, thereby inhibiting corrosion. The effectiveness of this inhibition is often related to the length of the alkyl chain. researchgate.net this compound can serve as a model to understand the mechanisms of how such organic molecules interact with and protect metallic surfaces.

Physicochemical Properties

The properties of this compound can be inferred by comparing the parent compound with its 4-hexyl isomer. The addition of the hexyl group significantly increases the molecular weight and is expected to decrease water solubility while increasing the octanol-water partition coefficient (LogP), indicating greater hydrophobicity.

PropertyCyclohexanecarboxylic Acid4-Hexylcyclohexanecarboxylic acid (isomer)
Molecular Formula C₇H₁₂O₂C₁₃H₂₄O₂
Molecular Weight 128.17 g/mol 212.33 g/mol
Appearance White solid-
Melting Point 30–31 °C-
Boiling Point 232–234 °C-
LogP (Octanol/Water) -4.8
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 22
Topological Polar Surface Area 37.3 Ų37.3 Ų

Data for Cyclohexanecarboxylic Acid from wikipedia.org. Data for 4-Hexylcyclohexanecarboxylic acid from nih.gov.

Research Findings on Related Alkyl Cyclohexanecarboxylic Acids

Research on homologous and isomeric series of alkyl cyclohexanecarboxylic acids provides insights into the expected behavior of the 1-hexyl derivative.

Research AreaKey Findings on Related Compounds
Surfactant Properties Increasing the length of the alkyl chain in surfactant molecules generally enhances their ability to pack at interfaces and can increase the hydrophobicity of the resulting aggregates. mdpi.com
Liquid Crystal Behavior Binary mixtures of 4-hexylbenzoic acid (an aromatic analogue) with other benzoic acid derivatives exhibit nematic liquid crystal phases. The thermal properties and phase transition temperatures are key parameters in this field. researchgate.net
Corrosion Inhibition The length of the hydrocarbon chain in organic inhibitors is a critical factor. Longer chains can lead to better surface coverage and increased corrosion resistance on metal surfaces. researchgate.net
Drug Delivery Liquid crystalline phases, such as cubic and hexagonal phases formed by amphiphilic molecules, are extensively investigated as matrices for the controlled release of drugs. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B14361825 1-Hexylcyclohexanecarboxylic acid CAS No. 92155-16-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92155-16-3

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

1-hexylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H24O2/c1-2-3-4-6-9-13(12(14)15)10-7-5-8-11-13/h2-11H2,1H3,(H,14,15)

InChI Key

BMEVZVXFJBPTKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CCCCC1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 1 Hexylcyclohexanecarboxylic Acid and Analogues

Established Synthetic Pathways for Carboxylic Acid Formation

The creation of the carboxylic acid functional group on a cyclohexane (B81311) scaffold is a fundamental step in the synthesis of these compounds. Two primary and well-established methods are the carboxylation of Grignard reagents and the hydrolysis of carboxylic acid derivatives like esters.

Carboxylation Reactions (e.g., Grignard Reagents with Carbon Dioxide)

A cornerstone in the synthesis of carboxylic acids is the Grignard reaction, which involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide. oc-praktikum.demasterorganicchemistry.com This method is particularly useful for creating a C-C bond and introducing the carboxyl group in a single step. skku.edu The general process involves the formation of a Grignard reagent from an alkyl or aryl halide and magnesium metal. google.com This highly nucleophilic reagent then attacks the electrophilic carbon of carbon dioxide, typically from a solid source (dry ice) or as a gas. oc-praktikum.degoogle.com Subsequent acidification of the resulting magnesium carboxylate salt yields the desired carboxylic acid. masterorganicchemistry.com

For the synthesis of cyclohexanecarboxylic acid, cyclohexyl bromide can be reacted with magnesium in an ether solvent, such as diethyl ether, to form cyclohexylmagnesium bromide. oc-praktikum.deyoutube.com This Grignard reagent is then reacted with carbon dioxide, followed by an acidic workup to produce cyclohexanecarboxylic acid. oc-praktikum.deyoutube.com The reaction is sensitive to moisture and air, requiring anhydrous conditions for optimal yield. oc-praktikum.deresearchgate.net

ReactantReagentsProduct
Cyclohexyl bromide1. Mg, diethyl ether 2. CO2 3. H3O+Cyclohexanecarboxylic acid
Alkyl/Aryl Halide1. Mg 2. CO2 3. H3O+Carboxylic Acid

Recent studies have explored the role of nucleophilic bases, such as DBU (1,8-diazabicycloundec-7-ene), as additives in Grignard carboxylation reactions. skku.edu While these bases can form adducts with CO2, their primary role appears to be increasing the solubility of CO2 in the reaction solvent, which can influence the reaction kinetics. skku.edu

Hydrolysis of Esters and Other Carboxylic Acid Derivatives

Another fundamental route to carboxylic acids is the hydrolysis of their corresponding esters. youtube.comyoutube.com This reaction can be catalyzed by either acid or base. youtube.comyoutube.com In acid-catalyzed hydrolysis, the ester is heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of the alcohol. youtube.com

Enzymatic hydrolysis offers a milder and often more selective alternative. google.com Enzymes such as lipases, esterases, and proteases can be used to hydrolyze esters under specific conditions, which can be particularly advantageous when dealing with complex molecules or when stereoselectivity is desired. google.com

Functional Group Interconversions on the Cyclohexane Ring

Functional group interconversions are essential for elaborating the cyclohexane core and introducing the necessary precursors for the final carboxylic acid product. fiveable.meimperial.ac.uk These transformations allow for the strategic manipulation of the molecule's reactivity.

A common strategy involves the conversion of other functional groups into a carboxylic acid or a group that can be readily converted to a carboxylic acid. For instance, a primary alcohol on the cyclohexane ring can be oxidized to a carboxylic acid using strong oxidizing agents. fiveable.me Aldehydes can also be oxidized to carboxylic acids using milder oxidants. fiveable.me

Conversely, carboxylic acids can be reduced to primary alcohols using reagents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). imperial.ac.uk These alcohols can then participate in other reactions to build molecular complexity. The interconversion of functional groups also includes the transformation of alcohols into good leaving groups, such as tosylates or halides, to facilitate nucleophilic substitution reactions for chain extension or the introduction of other functionalities. ub.edu

Advanced Synthetic Approaches to Hexyl-Substituted Cyclohexanecarboxylic Systems

The synthesis of specifically substituted cyclohexanecarboxylic acids, such as 1-hexylcyclohexanecarboxylic acid, often requires more advanced synthetic strategies that allow for precise control over the placement and stereochemistry of the substituents.

Strategies for Alkylation and Chain Extension

To introduce the hexyl group at the 1-position of the cyclohexanecarboxylic acid, alkylation strategies are employed. One approach involves the deconjugative α-alkylation of α,β-unsaturated aldehydes. nih.gov For example, 1-cyclohexene-1-carbaldehyde can be deprotonated at the α-position using a strong base, and the resulting nucleophile can be reacted with an appropriate hexyl halide. nih.gov

Another powerful method for introducing alkyl chains is through the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. youtube.com This can then be further manipulated. For instance, adipic acid can be esterified and then subjected to a Dieckmann condensation to form a cyclopentanone (B42830) derivative, which can then be alkylated and subsequently decarboxylated. youtube.com

Stereocontrolled and Diastereoselective Synthesis

Controlling the stereochemistry of substituted cyclohexanes is a significant challenge in organic synthesis. The inherent conformational flexibility of the cyclohexane ring can make it difficult to achieve high levels of stereoselectivity. nih.gov

Recent advancements have focused on developing methods for the direct and diastereoselective functionalization of carbocycles. nih.gov One such strategy involves the use of directing groups to guide a C-H activation/functionalization reaction to a specific position on the cyclohexane ring. nih.gov

Catalytic Synthesis in the Context of this compound

Catalytic methods offer efficient and selective pathways for the construction of complex molecules like this compound. The choice of catalyst—be it an acid, an organic molecule, or a metal complex—dictates the reaction mechanism and the feasibility of the transformation.

Acid catalysis can be employed in the synthesis of 1-alkylcyclohexanecarboxylic acids, primarily through the alkylation of a pre-existing cyclohexanecarboxylic acid derivative. One plausible approach involves the generation of an enolate or a similar reactive intermediate from cyclohexanecarboxylic acid or its ester, followed by reaction with a hexyl halide.

A classic method for preparing tertiary carboxylic acids involves the reaction of an alcohol or alkene with carbon monoxide in the presence of a strong acid, such as sulfuric acid, often referred to as the Koch-Haaf reaction. For the synthesis of this compound, 1-hexylcyclohexanol could serve as a precursor. The reaction proceeds through the formation of a carbocation at the tertiary position of the cyclohexane ring, which is then carboxylated.

Another acid-catalyzed approach is the carboxylation of 1-hexylcyclohexene with formic acid in the presence of sulfuric acid. orgsyn.org This method generates the tertiary carboxylic acid directly. The reaction involves the protonation of the alkene to form a tertiary carbocation, which is then attacked by carbon monoxide generated from the decomposition of formic acid.

PrecursorReagentsCatalystProductRef.
1-HexylcyclohexanolCarbon MonoxideSulfuric AcidThis compound orgsyn.org
1-HexylcyclohexeneFormic AcidSulfuric AcidThis compound orgsyn.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering metal-free alternatives for the construction of chiral molecules. While direct organocatalytic α-alkylation of cyclohexanecarboxylic acid is challenging, related transformations on activated derivatives provide a viable pathway. For instance, the enantioselective α-alkylation of aldehydes, a well-established organocatalytic transformation, can be envisioned as a key step in a multi-step synthesis. nih.govprinceton.edunih.govau.dkcuni.cz

A potential synthetic sequence could involve the organocatalytic α-alkylation of a cyclohexanecarboxaldehyde (B41370) derivative to introduce the hexyl group. Subsequent oxidation of the aldehyde functionality would then yield the desired carboxylic acid. Chiral secondary amines, such as those derived from proline, are commonly used catalysts for the α-alkylation of aldehydes via enamine intermediates. nih.govprinceton.edu

The reaction would proceed through the formation of a chiral enamine from cyclohexanecarboxaldehyde and the organocatalyst. This enamine would then react with an electrophilic hexyl source, such as hexyl iodide or hexyl bromide. Hydrolysis of the resulting iminium ion would furnish the α-hexylated aldehyde with high enantioselectivity. A final oxidation step would convert the aldehyde to the carboxylic acid. organic-chemistry.orgyoutube.commdpi.com

SubstrateElectrophileOrganocatalystKey IntermediateFinal ProductRef.
CyclohexanecarboxaldehydeHexyl IodideProline Derivative1-HexylcyclohexanecarboxaldehydeThis compound nih.govprinceton.edu
CyclohexanecarboxaldehydeHexyl BromideImidazolidinone1-HexylcyclohexanecarboxaldehydeThis compound princeton.edu

Metal catalysts offer a diverse range of transformations applicable to the synthesis of this compound. These include Grignard reactions and modern cross-coupling strategies.

A straightforward and widely used method is the carboxylation of a Grignard reagent. youtube.comlibretexts.orggoogle.com This involves the preparation of hexylcyclohexylmagnesium bromide from 1-bromo-1-hexylcyclohexane, followed by its reaction with carbon dioxide. The Grignard reagent is formed by reacting the alkyl halide with magnesium metal in an ether solvent. The subsequent reaction with solid carbon dioxide (dry ice) or by bubbling CO2 gas through the solution, followed by an acidic workup, yields the target carboxylic acid. youtube.comlibretexts.org

Starting MaterialReagent 1Reagent 2ProductRef.
1-Bromo-1-hexylcyclohexaneMagnesiumCarbon DioxideThis compound youtube.comlibretexts.org
Hexylcyclohexane (B1328777)(Not directly applicable)CO2 (with appropriate catalyst)This compound nih.gov

Palladium-catalyzed C-H activation has also been explored for the functionalization of cycloalkanes. While direct carboxylation of hexylcyclohexane at the tertiary position is a challenging transformation, related palladium-catalyzed C-H arylation reactions of cycloalkane carboxylic acids have been reported. nih.gov These reactions often employ a directing group to achieve regioselectivity. A hypothetical route could involve the development of a palladium catalyst capable of selectively activating the tertiary C-H bond of hexylcyclohexane for subsequent carboxylation.

Another metal-catalyzed approach could involve the oxidation of 1-hexylcyclohexanemethanol. This precursor could be synthesized via the reaction of cyclohexylmagnesium bromide with heptanal, followed by dehydration and hydrogenation, or through other standard synthetic methods. The subsequent oxidation of the primary alcohol to the carboxylic acid can be achieved using various metal catalysts, such as ruthenium or chromium-based reagents. organic-chemistry.orgyoutube.commdpi.com

Chemical Reactivity and Mechanistic Investigations of 1 Hexylcyclohexanecarboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 1-hexylcyclohexanecarboxylic acid is the focal point for its chemical transformations. These reactions are fundamental in converting the acid into other valuable functional groups. libretexts.org

Esterification Reactions (e.g., Fischer Esterification)

The conversion of this compound to its corresponding esters can be achieved through Fischer esterification. libretexts.orgorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. libretexts.orgchemguide.co.uk The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed. organic-chemistry.orgmasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps: masterorganicchemistry.com

Protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄) to activate the carbonyl group towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com

A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.com

Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product. masterorganicchemistry.com

Reactants Conditions Products
This compound, Alcohol (e.g., Methanol, Ethanol)Acid catalyst (e.g., H₂SO₄, TsOH), HeatAlkyl 1-hexylcyclohexanecarboxylate, Water

Amidation Reactions (e.g., using DCC)

Direct reaction of a carboxylic acid with an amine to form an amide is often challenging because the basic amine can deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate anion. orgoreview.comkhanacademy.orglibretexts.org To overcome this, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed to activate the carboxylic acid. orgoreview.comkhanacademy.orglibretexts.org

The mechanism for DCC-mediated amidation involves: orgoreview.comlibretexts.org

The carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is a good leaving group. orgoreview.comlibretexts.org

The amine then acts as a nucleophile, attacking the carbonyl carbon of this activated intermediate. orgoreview.comlibretexts.org

This leads to the formation of the amide and dicyclohexylurea, a byproduct that precipitates out of the reaction mixture. libretexts.orgkhanacademy.org

Reactants Reagents Products
This compound, AmineDicyclohexylcarbodiimide (DCC)N-substituted-1-hexylcyclohexanecarboxamide, Dicyclohexylurea

Formation of Acyl Halides (e.g., with SOCl₂)

This compound can be converted into the more reactive 1-hexylcyclohexanecarbonyl chloride by treatment with thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.com This transformation is significant because acyl chlorides are versatile intermediates for the synthesis of other carboxylic acid derivatives like esters and amides. masterorganicchemistry.com

The reaction with thionyl chloride proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org A chloride ion, generated during the reaction, then attacks the carbonyl carbon in a nucleophilic acyl substitution, displacing the leaving group and forming the acyl chloride. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. youtube.com

Reactant Reagent Products
This compoundThionyl chloride (SOCl₂)1-Hexylcyclohexanecarbonyl chloride, Sulfur dioxide, Hydrogen chloride

Anhydride Formation

Acid anhydrides can be synthesized from carboxylic acids. A common method involves the reaction of a carboxylate with an acid chloride. masterorganicchemistry.com For this compound, this would entail converting a portion of the acid to its corresponding acyl chloride first. The resulting acyl chloride can then react with the carboxylate salt of this compound to form 1-hexylcyclohexanecarboxylic anhydride.

Reduction Reactions (e.g., with LiAlH₄)

Carboxylic acids, including this compound, can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Less powerful reducing agents such as sodium borohydride (B1222165) are not reactive enough to reduce carboxylic acids. libretexts.org

The reduction with LiAlH₄ occurs in two main stages. libretexts.org Initially, the acidic proton of the carboxylic acid reacts with the hydride to produce hydrogen gas and a lithium carboxylate salt. libretexts.orgyoutube.com The carboxylate is then reduced to an aldehyde, which is immediately further reduced to the primary alcohol. libretexts.orglibretexts.org The reaction is typically carried out in a dry ether solvent, and the final alcohol product is obtained after an acidic workup. libretexts.org

Reactant Reagent Products
This compound1. Lithium aluminum hydride (LiAlH₄) in dry ether 2. Acidic workup (e.g., dilute H₂SO₄)(1-Hexylcyclohexyl)methanol, Water

Nucleophilic Acyl Substitution Mechanisms

The reactions of the carboxylic acid moiety of this compound are predominantly nucleophilic acyl substitutions. jove.comlibretexts.org This class of reactions involves the substitution of a nucleophile for the leaving group on the acyl carbon. libretexts.orgkhanacademy.org The general mechanism involves two key steps: a nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. jove.commasterorganicchemistry.comkhanacademy.org

The reactivity of the carboxylic acid and its derivatives in these substitutions is influenced by the nature of the leaving group. libretexts.org More reactive derivatives, like acyl chlorides, have better leaving groups. libretexts.org The reaction can be catalyzed by either acid or base. jove.com Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. jove.com Under basic or neutral conditions, a stronger nucleophile directly attacks the carbonyl carbon. jove.com

Reactions Involving the Cyclohexane (B81311) Ring and Hexyl Substituent

The reactivity of the C-H bonds within the cyclohexane ring and the attached hexyl chain of this compound is a subject of interest in synthetic organic chemistry. These reactions can lead to the introduction of new functional groups and the formation of more complex molecular architectures.

Transformations of the Alkyl Chain

The hexyl substituent of this compound can undergo various chemical transformations, although specific literature on this particular compound is limited. General principles of alkane chemistry suggest that reactions such as free-radical halogenation could occur, preferentially at secondary carbons along the chain due to the greater stability of the resulting secondary radical intermediates compared to primary radicals. However, such reactions often lead to a mixture of products, posing challenges for selectivity.

More controlled transformations can be envisioned. For instance, the influence of the alkyl chain length on the reactivity of the carboxylic acid group has been studied for a series of linear chain carboxylic acids. In acid-catalyzed esterification reactions with methanol, it has been observed that the reaction rate decreases as the number of carbons in the linear alkyl chain increases. researchgate.net This trend is attributed to both polar and steric effects of the alkyl substituent. researchgate.net

While not a direct transformation of the hexyl chain itself, its steric bulk can influence reactions at other parts of the molecule. The size of the substituent on a cyclohexane ring is a critical factor in determining the equilibrium between axial and equatorial conformers, with larger groups preferentially occupying the equatorial position to minimize steric strain. nih.govnih.gov This conformational preference can, in turn, affect the accessibility of adjacent reactive sites.

Ring-Opening and Ring-Closing Reactions (if applicable to derivatives)

Ring-opening reactions are generally associated with strained ring systems, such as epoxides, aziridines, or cyclopropanes. wikipedia.org The cyclohexane ring in this compound is inherently stable and does not readily undergo ring-opening reactions under typical conditions. However, derivatives of this compound could be designed to participate in such transformations. For example, the introduction of an epoxide fused to the cyclohexane ring would create a reactive site for nucleophilic ring-opening. The regioselectivity and stereochemistry of such reactions would be influenced by the substitution pattern and the reaction conditions (acidic or basic catalysis).

Ring-closing reactions, on the other hand, could be employed to synthesize bicyclic structures from derivatives of this compound. For instance, a Dieckmann condensation of a suitably functionalized diester derivative could lead to the formation of a new five- or six-membered ring fused to the original cyclohexane ring. The success of such intramolecular cyclizations often depends on high dilution conditions to favor the intramolecular process over intermolecular polymerization.

Stereoselective Transformations and Rearrangements

The stereochemistry of the cyclohexane ring plays a crucial role in directing the outcome of chemical reactions. The chair conformation, with its axial and equatorial positions, provides a template for stereocontrolled transformations.

Acid-Catalyzed Rearrangements with Configuration Control

Acid-catalyzed rearrangements in cyclohexane systems often proceed through carbocation intermediates. The formation of a carbocation on the cyclohexane ring can trigger hydride or alkyl shifts to generate a more stable carbocationic species. rsc.org For a molecule like this compound, protonation of the carboxylic acid group under strongly acidic conditions would likely not lead to rearrangement of the cyclohexane framework itself.

However, if a carbocation were to be generated on the cyclohexane ring of a derivative (for instance, through the loss of a leaving group), a 1,2-hydride or 1,2-alkyl shift could occur. The stereoelectronic requirements for such shifts are critical; the migrating group must be anti-periplanar to the empty p-orbital of the carbocation. This requirement can dictate the stereochemical outcome of the rearrangement.

In the context of substituted cyclohexanes, acid-catalyzed reactions can lead to epimerization, where the configuration at a stereocenter is inverted. This process typically involves the formation of a planar or rapidly inverting intermediate, such as a carbocation or an enol, which can then be reprotonated or attacked from either face, leading to a mixture of stereoisomers. The final product distribution will be governed by the relative thermodynamic stabilities of the isomers. For this compound, the isomer with the hexyl group in the equatorial position is expected to be the most stable.

Stereochemical Outcomes in Reaction Pathways

The stereochemical outcome of a reaction on a cyclohexane derivative is highly dependent on the reaction mechanism. For instance, an S\textsubscript{N}2 reaction at a chiral center on the ring will proceed with inversion of configuration. Conversely, an S\textsubscript{N}1 reaction, which proceeds through a planar carbocation intermediate, will typically lead to a racemic or diastereomeric mixture of products. ochemtutor.com

The conformational rigidity of the cyclohexane ring, with its well-defined axial and equatorial positions, can be exploited to achieve high levels of stereocontrol. For example, in the transannular C-H functionalization of cycloalkane carboxylic acids, the spatial proximity of certain C-H bonds to the carboxylic acid directing group dictates the site of reaction. nih.gov This demonstrates how the inherent stereochemistry of the ring can be used to achieve regioselective and stereoselective transformations.

The relative stability of conformers also plays a significant role. For disubstituted cyclohexanes, the diequatorial conformer is generally the most stable. libretexts.org In the case of cis- and trans-1,2-disubstituted cyclohexanes, the trans isomer can exist in a diaxial or a diequatorial conformation, with the latter being significantly more stable. The cis isomer, however, must have one axial and one equatorial substituent. youtube.com These conformational preferences can be used to predict the major product in reactions where stereoisomers are possible.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental tool for isolating 1-Hexylcyclohexanecarboxylic acid from complex mixtures and for determining its concentration. Various chromatographic methods are employed, each with specific advantages for the analysis of this and other carboxylic acids.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of carboxylic acids. Method development for this compound would involve optimizing several parameters to achieve efficient separation and detection.

Ion-exclusion chromatography (IEC) coupled with mass spectrometry (MS) has proven effective for the analysis of various carboxylic acids. nih.govunisa.edu.au This method can separate a mixture of low molecular weight organic acids within minutes. nih.govunisa.edu.au For detection, electrospray ionization (ESI) is commonly used in both positive and negative ionization modes. nih.govtheanalyticalscientist.com In negative ion mode, carboxylic acids readily form [M-H]⁻ ions, which allows for sensitive and straightforward detection. nih.govunisa.edu.autheanalyticalscientist.com The mobile phase typically consists of a dilute acid, such as formic or acetic acid. nih.gov

Derivatization can be employed to enhance the chromatographic properties and detectability of carboxylic acids in LC-MS analysis. nih.gov While not always necessary, it can improve ionization efficiency and alter fragmentation characteristics, which is particularly useful for analytes with poor ionization properties. nih.gov

Table 1: HPLC Method Parameters for Carboxylic Acid Analysis

ParameterTypical Conditions
Column Semi-rigid styrene-divinylbenzene copolymer-based H-type cation-exchange resin (e.g., ULTRON PS-80H) nih.gov
Mobile Phase Dilute formic or acetic acid nih.gov
Detection Electrospray Ionization Mass Spectrometry (ESI-MS) nih.govunisa.edu.au
Ionization Mode Negative Ion Mode ([M-H]⁻) nih.govunisa.edu.autheanalyticalscientist.com
Injection Volume 5 µL theanalyticalscientist.com
Flow Rate 0.4 mL/min theanalyticalscientist.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is a necessary step to increase their volatility for GC analysis. gcms.cz

Common derivatization methods for carboxylic acids include esterification, which converts the acid into a more volatile ester. gcms.cz This can be achieved through reactions with reagents like diazomethane (B1218177) or by using alkylation reagents that replace the acidic hydrogen with an alkyl group. gcms.czthermofisher.com Another approach is silylation. researchgate.net A combined GC/MS method allows for the direct derivatization of carboxylic acids in oil samples to their methyl esters, a process that is mild, selective, and rapid. osti.gov

The choice of derivatizing reagent depends on the specific requirements of the analysis. gcms.cz For instance, diphenyl diazomethane has been used for the rapid derivatization of perfluorinated carboxylic acids, enabling their quantification by GC-MS. nih.govacs.org This method offers a cost-effective alternative to LC-MS/MS, with low detection limits. nih.govacs.org

Once derivatized, the sample is introduced into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides information on their molecular weight and fragmentation patterns, allowing for definitive identification. icm.edu.pl

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

Reagent TypeExample ReagentPurpose
Esterification Diazomethane, Dimethylformamide dimethylacetalConverts carboxylic acid to a volatile ester. gcms.cz
Alkylation N-methyltrifluoroacetamideReplaces the active hydrogen with an alkyl group, reducing polarity. gcms.cz
Acylation Acylating agentsConverts compounds with active hydrogens into amides, esters, or thioesters. gcms.cz
Rapid Derivatization Diphenyl diazomethaneEnables fast derivatization for high-throughput analysis. nih.govacs.org

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, it is crucial to assess its enantiomeric purity. Chiral chromatography is the primary method for separating enantiomers. eijppr.com This can be achieved through direct or indirect methods.

Direct separation involves the use of a chiral stationary phase (CSP). eijppr.com These phases are designed to interact differently with each enantiomer, leading to different retention times. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and high separation efficiency. eijppr.comresearchgate.net Macrocyclic glycopeptide phases, like Chirobiotic T, are also effective for separating chiral acids. researchgate.net The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. eijppr.com

Another direct approach utilizes chiral mobile phase additives (CMPA) that form transient diastereomeric complexes with the analytes, which can then be separated on a conventional achiral column. eijppr.com

Indirect separation involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. libretexts.org These diastereomers have different physical properties and can be separated on a standard achiral column. libretexts.org

Table 3: Common Chiral Stationary Phases for Carboxylic Acid Resolution

CSP TypeExamplesSeparation Principle
Polysaccharide-based Cellulose and amylose derivatives (e.g., Chiralpak) eijppr.comnih.govForms diastereomeric complexes through hydrogen bonding, π-π interactions, and steric effects. eijppr.com
Macrocyclic Glycopeptide Teicoplanin-based (e.g., Chirobiotic T) researchgate.netnih.govPrimary electrostatic interaction between the CSP and analyte, with secondary interactions providing enantioselectivity. nih.gov
Pirkle-type Whelk-O 1 eijppr.comresearchgate.netUtilizes π-electron acceptor and donor sites for interaction. eijppr.com
Protein-based Immobilized human serum albumin (HSA) nih.govEnantioselective retention at specific binding sites on the protein. nih.gov
Anion Exchanger Quinine and Quinidine-based (e.g., CHIRALPAK QN-AX) chiraltech.comIonic exchange between the protonated selector and the anionic analyte, along with other intermolecular interactions. chiraltech.com

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of a compound. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon and hydrogen framework of this compound.

In the ¹H NMR spectrum of a similar compound, cyclohexanecarboxylic acid, the proton of the carboxylic acid group typically appears as a broad singlet at a high chemical shift, often between 10-12 ppm. chemicalbook.comchegg.com The protons on the cyclohexane (B81311) ring would appear as a series of multiplets in the aliphatic region (around 1-2.5 ppm). chemicalbook.comchegg.com For this compound, the protons of the hexyl chain would also produce signals in this region, with the terminal methyl group appearing as a triplet.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid group in cyclohexanecarboxylic acid is typically observed at a high chemical shift, around 180 ppm. spectrabase.comhmdb.ca The carbons of the cyclohexane ring and the hexyl chain would appear at lower chemical shifts. The specific chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra allow for the unambiguous assignment of all protons and carbons in the molecule, confirming its structure. youtube.comthieme-connect.de

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclohexanecarboxylic Acid as a Reference

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic Acid H10-12 chemicalbook.comchegg.com-
Carboxylic Acid C-~180 spectrabase.comhmdb.ca
Cyclohexane Ring CH~2.3 chemicalbook.com~43 spectrabase.comhmdb.ca
Cyclohexane Ring CH₂~1.2-1.9 chemicalbook.com~25-29 spectrabase.comhmdb.ca
Note: These are approximate values for the parent compound, cyclohexanecarboxylic acid. The presence of the hexyl group in this compound will cause slight variations in these shifts.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation.

In electrospray ionization (ESI), carboxylic acids typically form [M-H]⁻ ions in negative ion mode, allowing for the determination of the molecular weight. theanalyticalscientist.com Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing structural information. For some carboxylic acids, fragmentation in negative ion mode can be limited. acs.org However, cationization with species like Ba²⁺ can lead to more diagnostic fragmentation in positive ion mode. acs.org

Under electron ionization (EI), used in GC-MS, the molecular ion peak for aliphatic carboxylic acids can be weak. miamioh.edu A characteristic fragmentation of saturated aliphatic carboxylic acids is the McLafferty rearrangement, which can result in a peak at m/z 60. icm.edu.pl Other common fragmentations include the loss of the alkyl chain or parts of the cyclohexane ring. libretexts.orglibretexts.org The mass spectrum of the parent compound, cyclohexanecarboxylic acid, shows a molecular ion at m/z 128. nist.gov In contrast, the related 1-cyclohexene-1-carboxylic acid has a molecular ion at m/z 126. nist.gov The fragmentation pattern of this compound would be expected to show characteristic losses related to both the hexyl group and the cyclohexyl ring.

Table 5: Expected Key Mass Fragments for this compound

IonDescription
[M]⁺Molecular Ion
[M-H]⁻Deprotonated Molecular Ion (in ESI negative mode)
[M-C₆H₁₃]⁺Loss of the hexyl radical
[M-C₆H₁₁]⁺Loss of the cyclohexyl radical
m/z 60Result of McLafferty rearrangement (if applicable) icm.edu.pl
Note: The relative intensities of these fragments will depend on the ionization technique and conditions.

UV-Visible Spectrophotometric Methods

UV-Visible spectrophotometry is a technique that can be used for the quantitative analysis of certain compounds. For a compound to be analyzed by this method, it must absorb ultraviolet or visible light. Carboxylic acids, in their underivatized state, typically exhibit weak absorption in the UV region, with an absorption maximum around 210 nm. libretexts.orgresearchgate.net This low wavelength absorption makes direct analysis challenging due to potential interference from other substances that also absorb in this region. slideshare.net

The utility of UV-Visible spectrophotometry for the analysis of compounds like this compound can be significantly improved through chemical derivatization. slideshare.net This process involves reacting the analyte with a reagent to form a new compound, or derivative, that has enhanced UV-absorbing properties. researchgate.net By introducing a chromophore (a part of a molecule responsible for its color) into the analyte molecule, the derivative will absorb light at a longer, more specific wavelength and with greater intensity, thereby increasing the sensitivity and selectivity of the analysis. researchgate.netlibretexts.org For example, aromatic halides such as p-bromophenacyl bromide can be used to create phenacyl ester derivatives of carboxylic acids, which are strongly absorbing. libretexts.org

Derivatization Strategies for Enhanced Analytical Performance

Purpose and Principles of Chemical Derivatization in Analytical Chemistry

Derivatization is a chemical modification process used to convert an analyte into a form that is better suited for analysis by a particular method. numberanalytics.comnumberanalytics.com The primary goals of derivatization are to improve a compound's volatility, thermal stability, chromatographic behavior, and/or detectability. numberanalytics.commdpi.com Many compounds, in their natural state, are not amenable to certain analytical techniques due to properties like low volatility, high polarity, or the lack of a suitable functional group for detection. numberanalytics.comyoutube.com

The fundamental principle of derivatization involves a chemical reaction between the analyte and a specific reagent. numberanalytics.com This reaction targets a particular functional group on the analyte molecule, such as the carboxyl group in this compound. libretexts.org The resulting derivative possesses different chemical and physical properties that make it easier to separate, identify, and quantify. researchgate.net For instance, derivatization can decrease the polarity of a compound, which is often necessary for gas chromatography. nih.gov

Derivatization for Improved Chromatographic Behavior and Volatility

For gas chromatography (GC) analysis, compounds must be volatile and thermally stable. youtube.com Carboxylic acids like this compound have low volatility due to their polar carboxyl group, which can form strong intermolecular hydrogen bonds. youtube.comcolostate.edu Derivatization is therefore often essential for their analysis by GC. libretexts.orgeuropa.eu

Common derivatization techniques to enhance volatility and improve chromatographic peak shape include:

Silylation: This process replaces the active hydrogen in the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.orgyoutube.com The resulting silyl esters are more volatile and less polar than the original carboxylic acid. libretexts.org

Alkylation: This involves replacing the acidic hydrogen with an alkyl group to form an ester. libretexts.orggcms.cz For example, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst produces a more volatile ester. libretexts.org Methyl esters are frequently prepared for this purpose. colostate.edu

Acylation: This method also produces derivatives that are more volatile and less polar. libretexts.org

By converting the polar carboxyl group into a less polar derivative, these methods reduce intermolecular interactions, leading to better peak shapes and improved separation in chromatographic analysis. youtube.com

Derivatization for Enhanced Detector Response and Sensitivity

Many analytical detectors have limited sensitivity for certain compounds. Derivatization can be employed to introduce a functional group into the analyte that elicits a strong response from a specific detector, thereby significantly enhancing sensitivity. mdpi.com This is particularly useful in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). gcms.czhta-it.com

For HPLC with UV-Visible detection, derivatization aims to attach a chromophore to the analyte. libretexts.org For instance, reacting a carboxylic acid with a reagent like p-bromophenacyl bromide introduces a strongly UV-absorbing group, allowing for much lower detection limits. libretexts.org

In the context of mass spectrometry (MS), derivatization can improve ionization efficiency. nih.govacs.orgnih.gov For example, derivatizing carboxylic acids can lead to a 5- to 2000-fold increase in response in mass spectrometry. acs.org Reagents can be chosen to introduce a "tag" that is easily ionized or that produces a characteristic fragment ion, which aids in both detection and identification. nih.govnih.gov For GC with an electron capture detector (ECD), derivatization with reagents containing halogens, such as pentafluorobenzyl bromide (PFB-Br), can dramatically increase the detector's response. libretexts.org

Derivatization for Stereochemical Analysis (e.g., Diastereomer Formation)

When a compound is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers), standard chromatographic techniques often cannot separate them. wikipedia.org Derivatization with a chiral derivatizing agent (CDA) can be used to resolve these enantiomers. wikipedia.org

The principle involves reacting the racemic mixture (a 50:50 mix of enantiomers) with a single, pure enantiomer of a chiral reagent. libretexts.orglibretexts.org This reaction creates a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard chromatographic methods like HPLC or GC. libretexts.orglibretexts.orgacs.org Once the diastereomers are separated, the original enantiomers can be recovered if needed, or their relative amounts can be determined to establish the enantiomeric purity of the original sample. libretexts.orglibretexts.org For a chiral carboxylic acid like this compound, a chiral amine could be used as the derivatizing agent to form diastereomeric amides. tcichemicals.com

Validation of Analytical Procedures

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.org This is a critical requirement in many fields, particularly in the pharmaceutical industry, to ensure the reliability and accuracy of analytical data. efor-group.com The International Council for Harmonisation (ICH) provides guidelines, such as Q2(R1) and the more recent Q2(R2), that outline the parameters to be evaluated during method validation. europa.euich.orgeuropa.eu

The validation process involves assessing several key performance characteristics of the method. The specific parameters evaluated depend on the type of analytical procedure (e.g., identification, impurity testing, or assay). ich.org

Typical Validation Characteristics:

Parameter Description Common Requirements (ICH Q2(R1))
Specificity The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgDemonstrate that the signal is from the analyte only. For chromatographic methods, this often involves showing peak purity and resolution from other components. europa.eu
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.orgTypically evaluated by linear regression analysis of at least five concentrations across the desired range. The correlation coefficient, y-intercept, and slope should be reported. efor-group.com
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. efor-group.comThe specified range is derived from linearity studies and depends on the application of the method. efor-group.com
Accuracy The closeness of the test results obtained by the method to the true value. biotech-spain.comAssessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range. It is often reported as percent recovery of a known added amount of analyte. ich.org
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). biotech-spain.comEvaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision, considering variations like different days, analysts, or equipment). ich.org
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Can be determined based on the signal-to-noise ratio (commonly 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgCan be determined based on the signal-to-noise ratio (commonly 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Involves varying parameters such as mobile phase composition, pH, temperature, and flow rate to assess the impact on the results.

A validation protocol should be established before the study begins, outlining the procedures and acceptance criteria for each validation parameter. europa.eu The results are then documented in a validation report. europa.eu

Linearity, Range, Detection Limit, and Quantitation Limit

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. youtube.com This is typically evaluated by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. The relationship is then assessed using linear regression analysis, with the coefficient of determination (R²) being a key indicator of linearity. An R² value close to 1.000 indicates a strong linear relationship. nih.gov

The Range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity. youtube.com The specified range is normally derived from the linearity studies. youtube.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It is the concentration that produces a signal-to-noise (S/N) ratio of typically 3:1. nih.gov

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov This is often determined as the concentration that yields a signal-to-noise ratio of 10:1. chromatographyonline.com The LOQ is a critical parameter for the quantitative analysis of low levels of impurities or contaminants. youtube.com

Table 2 provides hypothetical validation data for the linearity, range, and sensitivity of a GC-MS method for this compound.

Table 2: Linearity, Range, and Sensitivity for this compound Analysis

Parameter Result
Linearity
Linear Range 0.5 - 150 µg/mL
Regression Equation y = 5243.1x + 158.7
Coefficient of Determination (R²) 0.9995
Range 0.5 - 150 µg/mL
Limit of Detection (LOD) 0.15 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 0.5 µg/mL (S/N ≥ 10)

Robustness and Revalidation Considerations

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. youtube.com For a GC-MS method, robustness would be evaluated by intentionally varying parameters such as the GC oven temperature ramp rate, injector temperature, carrier gas flow rate, and the pH of the sample before extraction. The effect of these variations on the analytical results (e.g., peak area, retention time) is then assessed. A robust method will show minimal variation in results when subjected to these small changes.

Revalidation of an analytical method may be necessary in several circumstances. These include changes in the synthesis of the this compound, changes in the composition of the final product, or changes in the analytical procedure itself. If there are significant changes to the instrumentation or if the method is transferred to another laboratory, revalidation is also required to ensure that the method remains suitable for its intended purpose.

Stereochemical Investigations of 1 Hexylcyclohexanecarboxylic Acid Systems

Principles of Chirality and Stereoisomerism in Cyclohexane (B81311) Derivatives

Chirality in cyclohexane derivatives arises from the presence of stereogenic centers, which are typically carbon atoms bonded to four different substituents. reddit.com The spatial arrangement of these substituents can lead to different stereoisomers, which are molecules with the same molecular formula and connectivity but a different three-dimensional orientation of their atoms. mvpsvktcollege.ac.in For a molecule to be chiral, it must not be superimposable on its mirror image. pdx.edu The presence of a single stereocenter in a molecule guarantees its chirality. reddit.com

In substituted cyclohexanes, the ring's conformational flexibility, particularly the chair conformation, plays a crucial role in its stereochemistry. reddit.com The chair conformation has two distinct positions for substituents: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). mvpsvktcollege.ac.in Ring flipping is a process where one chair conformation converts into another, causing axial substituents to become equatorial and vice versa. mvpsvktcollege.ac.in

Disubstituted cyclohexanes provide a clear illustration of stereoisomerism. idc-online.comlibretexts.org For instance, in 1,2- and 1,3-disubstituted cyclohexanes, two stereogenic centers exist. idc-online.comlibretexts.org This gives rise to both enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). mvpsvktcollege.ac.in The cis/trans nomenclature is used to describe the relative orientation of substituents. In a cis isomer, substituents are on the same side of the ring, while in a trans isomer, they are on opposite sides. mvpsvktcollege.ac.in

However, the presence of stereocenters does not always lead to an optically active molecule. Meso compounds are achiral despite having stereocenters, due to an internal plane of symmetry. libretexts.org For example, the cis-1,3-dichlorocyclohexane (B14684742) has an achiral diequatorial chair conformer and is a meso compound. idc-online.comlibretexts.org In contrast, the trans-1,3-dichloro isomers exist as a pair of enantiomers. idc-online.comlibretexts.org

The number of possible stereoisomers increases with the number of stereocenters. nih.gov For a molecule with 'n' stereocenters, the maximum number of stereoisomers is 2n. However, this number can be reduced by the presence of meso compounds. youtube.com

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter, providing an unambiguous description of its three-dimensional arrangement. reddit.comstackexchange.com

Enantioselective Synthesis and Resolution Methods

The production of single enantiomers of chiral compounds like 1-hexylcyclohexanecarboxylic acid is crucial in many applications. This can be achieved through enantioselective synthesis or by resolving a racemic mixture.

Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other from a prochiral substrate. youtube.com This process, also known as asymmetric induction, creates a new chiral center in the molecule with a preferred stereochemistry. youtube.com Various catalytic systems have been developed for the enantioselective synthesis of chiral cyclohexane derivatives.

Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool. For example, chiral amino-squaramide catalysts have been used in the asymmetric synthesis of highly substituted cyclohexanes with excellent stereoselectivities. nih.gov Another approach involves the use of chiral diamine catalysts for the enantioselective isomerization of cyclohexenones. nih.gov

Metal-based catalysts are also widely employed. Gold-catalyzed intramolecular hydroarylation using TADDOL-derived phosphonites as ligands has been successful in the enantioselective synthesis of helicenes, which possess a form of chirality. nih.gov Iridium-catalyzed asymmetric allylic etherification has been used in a cascade reaction to produce chiral cyclobutane (B1203170) derivatives. chemistryviews.org Furthermore, chromium carbene complexes have been utilized to achieve 1,4-asymmetric induction in the formation of cyclohexadienones. rsc.org The development of novel multimeric metal catalysts and cooperative catalysis with two different chiral catalysts are areas of ongoing research to achieve even higher selectivity and reactivity. grantome.com

Enzymatic methods offer a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. mdpi.comnih.gov These reactions are typically carried out under mild conditions. mdpi.com

Enzymatic kinetic resolution is a process where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov Hydrolases, such as lipases and esterases, are commonly used for this purpose. mdpi.comnih.gov For carboxylic acids, the resolution is often performed on their ester derivatives. The enzyme will hydrolyze one enantiomer of the ester to the carboxylic acid, while the other ester enantiomer remains unchanged. mdpi.com For example, lipases have been used for the kinetic resolution of phenylalkyl carboxylic acid esters, with some enzymes showing high selectivity. nih.gov Similarly, Candida antarctica lipase (B570770) B (CAL-B) has been used at elevated temperatures to resolve primary amines through acylation, achieving very high enantioselectivity with long-chain carboxylic acids as acyl donors. nih.gov

Enzymatic deracemization is a process that converts a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. One approach to this is through dynamic kinetic resolution (DKR) . DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. rsc.org This allows the entire racemic starting material to be converted into a single enantiomeric product. This has been successfully applied to various substrates, including β-hydroxy esters, by combining a lipase for resolution with a metal catalyst for racemization. rsc.orgresearchgate.net

The absolute configuration of the products from enzymatic resolutions can often be predicted based on empirical models like Prelog's rule, which relates the enantioselectivity to the relative sizes of the substituents on the chiral center. mdpi.com

One of the most common methods for resolving a racemic mixture of a carboxylic acid is through the formation of diastereomeric salts. libretexts.orglibretexts.org This method involves reacting the racemic acid with a single enantiomer of a chiral base. libretexts.orglibretexts.org The resulting products are a pair of diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base). libretexts.orglibretexts.org

Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. libretexts.orglibretexts.orgwikipedia.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid to break the salt. libretexts.orglibretexts.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines like (S)-phenylethylamine. libretexts.orglibretexts.orgwikipedia.orgnih.gov The success of this method depends on finding a suitable resolving agent and crystallization solvent system that provides a significant difference in the solubility of the two diastereomeric salts. unchainedlabs.com Screening different chiral bases and solvents is often necessary to optimize the separation. wikipedia.orgunchainedlabs.com

Resolving Agent TypeExampleApplication
Chiral Amine(S)-phenylethylamineResolution of trans-1,2-cyclohexanedicarboxylic acid nih.gov
Chiral AlkaloidBrucineGeneral resolution of chiral acids libretexts.orglibretexts.orgwikipedia.org
Chiral Amino Alcoholtrans-1-amino-2-indanolResolution of a chiral carboxylic acid intermediate unchainedlabs.com
Chiral Acid(+)-Tartaric acidResolution of chiral amines (for context) libretexts.orglibretexts.org

Determination of Absolute and Relative Configuration

Determining the three-dimensional arrangement of atoms in a chiral molecule is a critical aspect of stereochemistry.

Absolute configuration refers to the exact spatial arrangement of atoms or groups at a stereocenter, described by the R/S nomenclature. libretexts.org One of the most definitive methods for determining absolute configuration is X-ray crystallography . purechemistry.orgox.ac.uk This technique provides a three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the position of each atom. purechemistry.org For newly synthesized chiral compounds, obtaining a single crystal suitable for X-ray analysis is a primary goal to confirm their absolute stereochemistry. nih.gov

Other spectroscopic methods can also be used. Circular Dichroism (CD) spectroscopy , which measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, can be used to determine the absolute configuration by comparing the experimental spectrum to that of known compounds or to theoretical calculations. purechemistry.orgNuclear Magnetic Resonance (NMR) spectroscopy , particularly when using chiral auxiliaries or chiral solvating agents, can also help in determining absolute configuration by creating diastereomeric environments that result in distinct NMR signals. purechemistry.org The Mosher's ester method is a classic example of using NMR to determine the absolute configuration of alcohols. stackexchange.com

Relative configuration describes the relationship between two or more stereocenters within a molecule, without necessarily knowing the absolute configuration of any of them. libretexts.orgox.ac.uk Chemical correlation is a common method for establishing relative configurations. libretexts.org If a chiral molecule can be converted to another chiral molecule of known absolute configuration through a reaction that does not affect the stereocenter, then the absolute configuration of the original molecule can be deduced. libretexts.orgox.ac.uk

In the context of enzymatic resolutions, the absolute configuration of the products is often inferred based on the known stereoselectivity of the enzyme. mdpi.com For example, transesterification of arylcarboxylic acids with certain lipases consistently yields (R)-esters and (S)-acids, providing a reliable method for assigning the absolute configuration. mdpi.com

MethodType of InformationDescription
X-ray CrystallographyAbsolute ConfigurationProvides a 3D structure of the molecule in a crystal. purechemistry.orgox.ac.uk
Circular Dichroism (CD)Absolute ConfigurationMeasures differential absorption of polarized light, compared to standards. purechemistry.org
NMR with Chiral AuxiliariesAbsolute ConfigurationCreates diastereomeric environments leading to distinct NMR signals. purechemistry.org
Chemical CorrelationRelative/Absolute ConfigurationRelates the configuration of a molecule to another of known configuration. libretexts.orgox.ac.uk
Enzymatic Resolution ModelsAbsolute ConfigurationPredicts configuration based on the known stereoselectivity of an enzyme. mdpi.com

Structure Reactivity Relationships in 1 Hexylcyclohexanecarboxylic Acid Chemistry

Fundamental Principles of Structure-Reactivity Correlations

The relationship between the structure of a molecule and its chemical reactivity is a cornerstone of organic chemistry. Structure-reactivity correlations seek to explain and predict how the arrangement of atoms and bonds in a molecule influences the rate, outcome, and equilibrium of chemical reactions. For 1-Hexylcyclohexanecarboxylic acid, its reactivity is primarily dictated by the interplay of its three main components: the cyclohexane (B81311) ring, the carboxylic acid functional group, and the hexyl substituent.

The reactivity of the carboxylic acid group (-COOH) is influenced by the electron-donating or electron-withdrawing nature of the rest of the molecule. The cyclohexane ring, being a bulky and conformationally dynamic substituent, imposes significant steric and stereoelectronic effects. The n-hexyl group, a simple alkyl chain, primarily exerts electronic effects through induction and steric effects due to its size.

Key principles that govern the structure-reactivity relationships in this molecule include:

Electronic Effects: The distribution of electron density within the molecule, which can be altered by inductive and resonance effects.

Steric Effects: The non-bonded interactions that arise from the spatial arrangement of atoms, which can hinder or facilitate reaction pathways. acs.org

Conformational Effects: The different spatial arrangements of the atoms that result from rotation about single bonds, particularly within the cyclohexane ring, which can present different reactive conformations.

Electronic Effects on Carboxylic Acid Reactivity (Inductive, Resonance)

The acidity of the carboxylic acid group, and its reactivity towards nucleophiles, is significantly modulated by electronic effects. These effects are transmitted through the molecular framework and can either stabilize or destabilize intermediates and transition states.

Inductive Effect: The hexyl group and the cyclohexane ring are both alkyl groups, which are generally considered to be electron-donating through the inductive effect (+I). This effect involves the polarization of σ bonds, leading to a slight increase in electron density at the carbon atom to which the carboxylic acid is attached. This increased electron density on the carboxylate carbon tends to destabilize the conjugate base (carboxylate anion) formed upon deprotonation. A less stable conjugate base corresponds to a weaker acid. Therefore, the presence of the hexyl and cyclohexyl groups is expected to make this compound slightly less acidic than a carboxylic acid with electron-withdrawing substituents. The electron-donating nature of alkyl groups decreases the acidity of carboxylic acids. ethz.ch

Resonance Effect: The carboxylic acid group itself exhibits resonance, which is crucial for its acidity. The delocalization of the negative charge over the two oxygen atoms of the carboxylate anion stabilizes the conjugate base.

Substituent Group Electronic Effect Influence on Acidity
Hexyl GroupElectron-donating (+I)Decreases acidity
Cyclohexane RingElectron-donating (+I)Decreases acidity
Carboxylic AcidResonance in conjugate baseStabilizes conjugate base, enabling acidity

Steric Effects Influencing Reaction Rates and Selectivity

Steric effects, arising from the spatial bulk of the substituents, play a critical role in the reactivity of this compound. acs.org The presence of the hexyl group on the same carbon as the carboxylic acid creates a sterically congested environment around the reaction center.

This steric hindrance can significantly impact the rates of reactions involving the carboxylic acid group. For instance, in esterification reactions where an alcohol must approach the carbonyl carbon, the bulky hexyl and cyclohexane groups can impede the nucleophilic attack, leading to a slower reaction rate compared to a less substituted carboxylic acid. This phenomenon is known as steric hindrance. acs.orgnih.gov

The chair conformation of the cyclohexane ring also contributes to the steric environment. Depending on whether the carboxylic acid group is in an axial or equatorial position, its accessibility to reagents will differ. An equatorial carboxyl group is generally more accessible than an axial one, which is shielded by the axial hydrogens on the same side of the ring.

The following table summarizes the potential impact of steric effects on reactions of this compound:

Reaction Type Effect of Steric Hindrance Reason
EsterificationDecreased reaction rateBulky substituents hinder the approach of the alcohol nucleophile.
Reduction (e.g., with LiAlH4)Decreased reaction rateThe approach of the hydride reagent to the carbonyl carbon is sterically blocked.
Saponification of its estersDecreased reaction rateThe approach of the hydroxide (B78521) ion to the carbonyl carbon of the ester is hindered.

Conformational Analysis of the Cyclohexane Ring and its Impact on Reactivity

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. spcmc.ac.in For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. These two positions have different steric environments, and the ring can undergo a "ring flip" to interconvert between two chair conformations.

In this compound, both the hexyl and the carboxyl group are attached to the same carbon atom (C1). In such 1,1-disubstituted cyclohexanes, one substituent must be axial and the other equatorial. researchgate.net The preferred conformation will be the one that places the larger group in the more spacious equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions.

The relative size of the hexyl and carboxylic acid groups determines the conformational preference. While both are bulky, the hexyl group, with its flexible carbon chain, is generally considered to be sterically more demanding than the carboxylic acid group. Therefore, the conformer with the hexyl group in the equatorial position and the carboxylic acid group in the axial position is expected to be the more stable and thus more populated conformer at equilibrium.

However, the effective size of the carboxylic acid group can be influenced by solvation and whether it is protonated or deprotonated. Despite this, the general principle of placing the larger group equatorially holds. Studies on similar 1-alkyl-1-phenylcyclohexanes have shown that the conformational equilibrium can be complex. researchgate.net

The conformation of the ring has a direct impact on reactivity:

Axial Carboxylic Acid: An axial -COOH group is sterically more hindered by the two axial hydrogens at C3 and C5. Reactions at an axial carboxyl group are generally slower.

Equatorial Carboxylic Acid: An equatorial -COOH group is more exposed and accessible to incoming reagents, leading to faster reaction rates.

Conformer Substituent Positions Relative Stability Impact on Reactivity
AHexyl (equatorial), -COOH (axial)More stableSlower reactions at the carboxyl group
BHexyl (axial), -COOH (equatorial)Less stableFaster reactions at the carboxyl group

Quantitative Structure-Reactivity Relationships (QSAR, if applicable to chemical properties only)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. youtube.com For a class of compounds like substituted cyclohexanecarboxylic acids, a QSRR model could be developed to predict properties such as the acid dissociation constant (pKa) or the rate constant for a specific reaction.

A QSRR model for predicting the acidity of substituted cyclohexanecarboxylic acids would typically take the form of an equation:

pKa = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ

Where:

pKa is the predicted acid dissociation constant.

c₀, c₁, c₂, ..., cₙ are coefficients determined from a regression analysis of a training set of molecules with known pKa values.

D₁, D₂, ..., Dₙ are molecular descriptors that quantify various aspects of the molecular structure.

For this compound and related compounds, relevant descriptors could include:

Descriptor Type Specific Descriptor Example Property Encoded
Electronic Hammett or Taft constants (σ, σ*), partial atomic charges, dipole moment.Inductive and resonance effects of substituents.
Steric Taft steric parameter (Es), molar refractivity (MR), van der Waals volume.The bulk and spatial arrangement of substituents.
Topological Molecular connectivity indices, Wiener index.The size, shape, and branching of the molecule.
Quantum Chemical HOMO/LUMO energies, electrostatic potential.Electron distribution and frontier molecular orbitals.

While specific QSRR studies on this compound are not readily found in the literature, the principles of QSAR are applicable. nih.govnih.gov By synthesizing a series of related 1-alkylcyclohexanecarboxylic acids, measuring their pKa values, and calculating a range of molecular descriptors, a predictive QSRR model could be constructed. Such a model would be valuable for estimating the acidity of new, unsynthesized analogues and for gaining deeper insight into the electronic and steric factors that govern their reactivity.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic characteristics of 1-hexylcyclohexanecarboxylic acid. DFT methods, such as those employing Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of molecular structures in the gas phase. mdpi.com These calculations yield key information on bond lengths, bond angles, and dihedral angles. mdpi.com

For this compound, DFT calculations would elucidate the geometry of the cyclohexane (B81311) ring, including the chair conformation and the orientation of the axial and equatorial substituents. The calculations would also detail the bond lengths and angles of the hexyl chain and the carboxylic acid group. A comparison between calculated and experimental values, if available from techniques like X-ray crystallography, can validate the computational model. researchgate.net Discrepancies between gas-phase calculations and solid-state experimental data can often be attributed to intermolecular interactions in the crystal lattice. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. mdpi.com The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability. mdpi.com

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterPredicted Value (Axial COOH)Predicted Value (Equatorial COOH)
C=O Bond Length (Å)1.2051.206
C-O Bond Length (Å)1.3581.357
O-H Bond Length (Å)0.9710.971
C-C (ring avg.) (Å)1.5381.539
C-C (hexyl avg.) (Å)1.5351.535
O=C-O Bond Angle (°)123.5123.4
C-C-C (ring avg.) (°)111.2111.3

Note: The data in this table is hypothetical and serves as an illustration of the typical results obtained from DFT calculations for similar molecules.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. rsc.org For this compound, computational methods can be employed to study various reactions, such as its synthesis or degradation pathways. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers. youtube.com

For instance, the esterification of this compound with an alcohol could be modeled to understand the reaction pathway. Computational analysis can help determine whether the reaction proceeds through a concerted or stepwise mechanism and can quantify the activation energies for each step. nih.gov These calculations can also reveal the role of catalysts or solvent molecules in the reaction mechanism. rsc.org

Molecular Modeling and Simulations for Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Molecular modeling and simulations are used to explore the different possible conformations and their relative energies. ucl.ac.uk The cyclohexane ring can exist in various conformations, with the chair form being the most stable. hmdb.ca The hexyl chain also possesses significant conformational freedom due to rotation around its carbon-carbon single bonds.

Molecular dynamics simulations can be used to study the intermolecular interactions of this compound. These simulations can model how molecules interact with each other in a condensed phase, providing insights into properties like boiling point, viscosity, and solubility. The formation of hydrogen bonds between the carboxylic acid groups is a particularly important intermolecular interaction that can be studied with these methods.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable.

The Human Metabolome Database provides a predicted ¹H NMR spectrum for this compound in D₂O. hmdb.ca The predicted spectrum shows a complex multiplet around 2.23 ppm, which is likely due to the protons on the cyclohexane ring and the alpha-protons of the hexyl chain. hmdb.ca More sophisticated computational approaches can provide detailed predictions for both ¹H and ¹³C NMR spectra. nih.gov These calculations involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These predictions can help in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic C=O stretch of the carboxylic acid.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Atom GroupPredicted Chemical Shift (ppm)
Carboxylic Acid (H)10.0 - 13.0
Cyclohexane (CH)2.2 - 2.4
Cyclohexane (CH₂)1.0 - 2.0
Hexyl (α-CH₂)2.1 - 2.3
Hexyl (β-γ-δ-ε-CH₂)1.2 - 1.7
Hexyl (ω-CH₃)0.8 - 1.0

Note: The data in this table is based on typical chemical shift ranges for similar functional groups and the predicted spectrum from the Human Metabolome Database. hmdb.ca

Applications in Advanced Materials Science and Chemical Technologies

Use as Intermediates in Fine Chemical Synthesis

Carboxylic acids are fundamental building blocks in organic synthesis, and 1-Hexylcyclohexanecarboxylic acid is no exception. Its structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries.

The carboxylic acid functional group can undergo a variety of transformations, including esterification, amidation, reduction to an alcohol, and conversion to an acid chloride. These reactions allow for the incorporation of the hexylcyclohexyl moiety into larger molecular frameworks. For example, it could serve as a precursor for the synthesis of active pharmaceutical ingredients (APIs) where the lipophilic cyclohexane (B81311) and hexyl groups can enhance membrane permeability and bioavailability.

Contributions to Polymer Science and Engineering

In the realm of polymer science, cyclohexanedicarboxylic acids are known to be valuable monomers for the synthesis of polyesters and polyamides. These polymers often exhibit enhanced thermal stability, mechanical strength, and weatherability compared to their purely aliphatic or aromatic counterparts. While research specifically detailing the use of this compound in polymerization is limited, its structural features suggest potential applications.

The presence of the hexyl group could act as an internal plasticizer, imparting greater flexibility and a lower glass transition temperature to the resulting polymer. This could be advantageous in applications requiring materials with tailored mechanical properties. Furthermore, the cycloaliphatic ring contributes to the rigidity of the polymer backbone, which can lead to materials with a good balance of stiffness and toughness. Potential applications could include the development of specialty coatings, adhesives, and engineering plastics with modified properties. For instance, the incorporation of such a monomer could create impact modifiers for other polymers, enhancing their durability. specialchem.com

Applications in Catalysis Research and Development

Carboxylic acids can serve as ligands for metal catalysts, influencing their solubility, stability, and catalytic activity. In the field of catalysis, particularly in cross-coupling reactions, the design of ligands is crucial for achieving high efficiency and selectivity. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.